5-Acetyl-2-bromobenzoic acid
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Overview
Description
5-Acetyl-2-bromobenzoic acid: is an organic compound with the molecular formula C9H7BrO3 . It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a bromine atom, and the hydrogen atom at the 5-position is replaced by an acetyl group. This compound is known for its applications in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as 5-acetyl-2-bromobenzoic acid, typically react via an sn1 or sn2 pathway . The specific target would depend on the specific reaction conditions and the presence of other reactants.
Mode of Action
This compound can participate in various chemical reactions. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . In the case of nucleophilic substitution, the bromine atom in the benzylic position can be replaced by a nucleophile .
Biochemical Pathways
It’s known that this compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
The properties of similar benzylic halides suggest that they can be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
As a participant in various chemical reactions, this compound can contribute to the synthesis of new organic compounds, potentially leading to various biological effects depending on the specific compounds formed .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other reactants . Furthermore, the compound’s stability can be influenced by factors such as light, heat, and moisture .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as this one, can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially interact with various enzymes, proteins, and other biomolecules, altering their function and the overall biochemical reaction pathways.
Cellular Effects
Similar compounds have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
In these reactions, a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical . This radical can then react with other molecules, potentially leading to changes in gene expression, enzyme activation or inhibition, and other molecular effects.
Metabolic Pathways
Benzylic compounds are known to undergo phase I metabolic reactions, which include oxidation, reduction, and hydrolysis . These reactions could potentially involve various enzymes and cofactors, and could affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound is a solid at room temperature , which could influence its transport and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-bromobenzoic acid typically involves the bromination of 5-acetylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-2-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of substituted benzoic acids.
Oxidation: Conversion to 5-bromo-2-carboxybenzoic acid.
Reduction: Formation of 5-(1-hydroxyethyl)-2-bromobenzoic acid.
Scientific Research Applications
5-Acetyl-2-bromobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Bromobenzoic acid: Lacks the acetyl group, making it less reactive in certain substitution reactions.
5-Acetylbenzoic acid: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
2-Acetylbenzoic acid: The acetyl group is at a different position, leading to different reactivity patterns.
Uniqueness: 5-Acetyl-2-bromobenzoic acid is unique due to the presence of both the bromine atom and the acetyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
5-acetyl-2-bromobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDNLRNROTVOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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